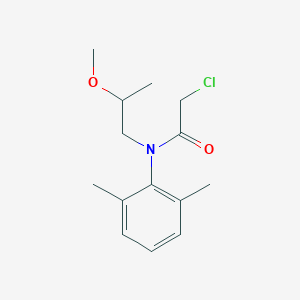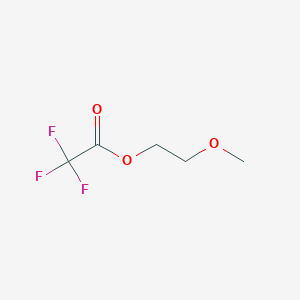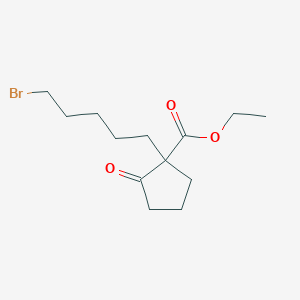
Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentanone derivatives This compound is characterized by the presence of a bromopentyl group attached to the cyclopentanone ring, along with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of 5-bromopentan-1-ol, which is then reacted with cyclopentanone under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted cyclopentanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromopentyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopentan-1-ol: A precursor in the synthesis of Ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate.
Ethyl 5-bromovalerate: Another brominated ester with similar reactivity.
Cyclopentanone Derivatives: Compounds with similar cyclopentanone core structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its bromopentyl group allows for versatile substitution reactions, while the cyclopentanone core provides stability and structural rigidity.
Propriétés
Numéro CAS |
51566-65-5 |
|---|---|
Formule moléculaire |
C13H21BrO3 |
Poids moléculaire |
305.21 g/mol |
Nom IUPAC |
ethyl 1-(5-bromopentyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H21BrO3/c1-2-17-12(16)13(8-4-3-5-10-14)9-6-7-11(13)15/h2-10H2,1H3 |
Clé InChI |
YDSJPIHQCYFAPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC1=O)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


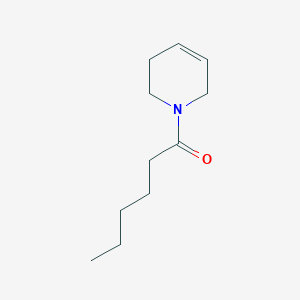
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
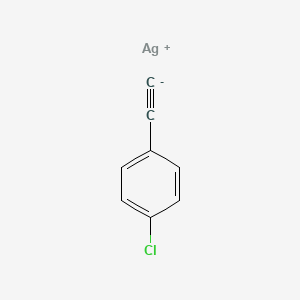
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
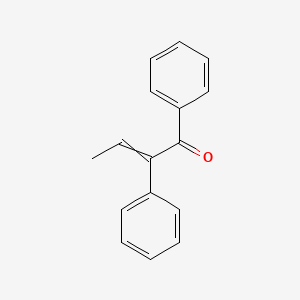
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
